molecular formula C16H23FN2O4S B5484981 1-(4-FLUOROBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

1-(4-FLUOROBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5484981
M. Wt: 358.4 g/mol
InChI Key: GXDYGUQFNGTGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a fluorobenzenesulfonyl group, and a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine and carboxylic acid derivative.

    Attachment of the Fluorobenzenesulfonyl Group: This step involves a sulfonylation reaction where the piperidine derivative reacts with 4-fluorobenzenesulfonyl chloride under basic conditions.

    Addition of the Methoxypropan-2-yl Group: The final step involves the alkylation of the piperidine nitrogen with 1-methoxypropan-2-yl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, alkyl halides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-Fluorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the synthesis of pharmaceuticals targeting various biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The carboxamide and methoxypropan-2-yl groups can contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-(4-Methylbenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
  • 1-(4-Bromobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide

Uniqueness

1-(4-Fluorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzenesulfonyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O4S/c1-12(11-23-2)18-16(20)13-7-9-19(10-8-13)24(21,22)15-5-3-14(17)4-6-15/h3-6,12-13H,7-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDYGUQFNGTGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.